molecular formula C3H5F3N2O B8697799 N-Methyl-N'-(trifluoromethyl)urea CAS No. 56969-92-7

N-Methyl-N'-(trifluoromethyl)urea

Cat. No.: B8697799
CAS No.: 56969-92-7
M. Wt: 142.08 g/mol
InChI Key: ZTIKQZVOPDMAHR-UHFFFAOYSA-N
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Description

N-Methyl-N'-(trifluoromethyl)urea (CAS: 3032-40-4), with the systematic name 1-methyl-3-(3-(trifluoromethyl)phenyl)urea, is a substituted urea derivative. Its molecular formula is C₉H₉F₃N₂O, and it features a methyl group on one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical research .

Properties

CAS No.

56969-92-7

Molecular Formula

C3H5F3N2O

Molecular Weight

142.08 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)urea

InChI

InChI=1S/C3H5F3N2O/c1-7-2(9)8-3(4,5)6/h1H3,(H2,7,8,9)

InChI Key

ZTIKQZVOPDMAHR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Fluometuron (N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)

  • Molecular Formula : C₁₀H₁₁F₃N₂O
  • Substituents : Two methyl groups on one urea nitrogen; 3-(trifluoromethyl)phenyl on the other.
  • Key Differences: The additional methyl group in fluometuron increases hydrophobicity compared to the monomethylated target compound.
  • Applications : Fluometuron is a pre-emergent herbicide used in cotton farming. Its degradate, DMF (N-Methyl-N'-[3-(trifluoromethyl)phenyl]urea), shares structural similarity with the target compound but exhibits lower environmental persistence. Both fluometuron and DMF are classified as "leachable," with studies showing higher mobility in strip-tilled agricultural systems compared to conventional tillage .

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea)

  • Molecular Formula : C₁₄H₁₀ClF₃N₂O
  • Substituents : 4-Chloro-3-(trifluoromethyl)phenyl and phenyl groups.
  • Key Differences : The chloro and phenyl substituents enhance steric bulk and electronic effects.
  • Applications: CTPPU demonstrates potent anticancer activity against non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest. Its efficacy highlights the importance of trifluoromethyl and halogen substituents in enhancing biological activity .

N′-[2-Chloro-5-(trifluoromethyl)phenyl]-N,N-dimethylurea

  • Molecular Formula : C₁₀H₁₀ClF₃N₂O
  • Substituents : Dimethyl groups on one urea nitrogen; 2-chloro-5-(trifluoromethyl)phenyl on the other.
  • Key Differences: The dimethyl substitution may reduce hydrogen-bonding capacity compared to the monomethylated target compound.

N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

  • Molecular Formula : C₉H₁₀F₃N₃O
  • Substituents : Methyl group on one urea nitrogen; pyridine ring with methyl and trifluoromethyl groups on the other.
  • Applications : Pyridine-containing ureas are explored in medicinal chemistry for targeted therapies, leveraging heterocyclic motifs for improved receptor affinity .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Molecular Formula Substituents Key Applications/Findings References
This compound C₉H₉F₃N₂O Methyl, 3-(trifluoromethyl)phenyl Research compound (pharmaceutical/agrochemical)
Fluometuron C₁₀H₁₁F₃N₂O Dimethyl, 3-(trifluoromethyl)phenyl Herbicide; environmental leaching observed
CTPPU C₁₄H₁₀ClF₃N₂O 4-Chloro-3-(trifluoromethyl)phenyl, phenyl Anticancer activity in NSCLC cells
N′-[2-Chloro-5-(trifluoromethyl)phenyl]-N,N-dimethylurea C₁₀H₁₀ClF₃N₂O Dimethyl, 2-chloro-5-(trifluoromethyl)phenyl Potential herbicide/pharmaceutical intermediate
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea C₉H₁₀F₃N₃O Methyl, pyridine with methyl/trifluoromethyl Medicinal chemistry applications

Trifluoromethyl Group

  • Enhances lipophilicity and metabolic stability.
  • In fluometuron, it contributes to herbicidal activity by improving membrane permeability .
  • In CTPPU, it synergizes with chloro substituents to boost anticancer effects .

Methyl vs. Dimethyl Substitution

  • Monomethylated compounds (e.g., target compound, DMF) exhibit lower environmental persistence than dimethylated analogs (e.g., fluometuron) .
  • Dimethylation may reduce hydrogen-bonding capacity, affecting solubility and biological interactions .

Heterocyclic Modifications

  • Pyridine-containing derivatives (e.g., ) introduce basic nitrogen atoms, altering electronic profiles and enabling interactions with biological targets .

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